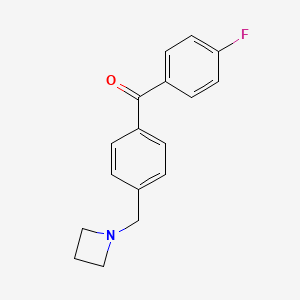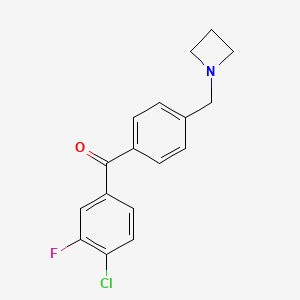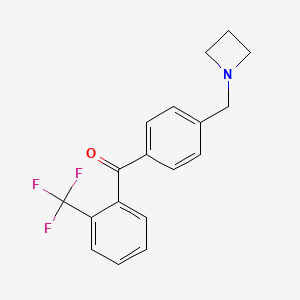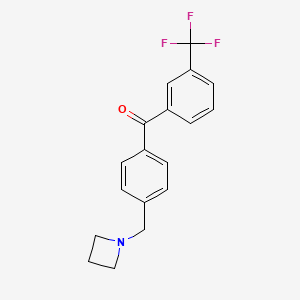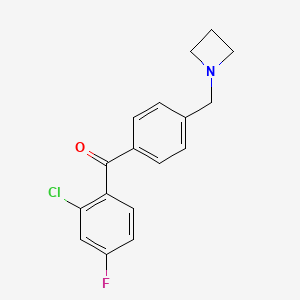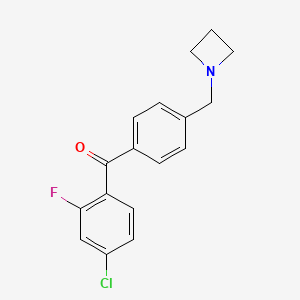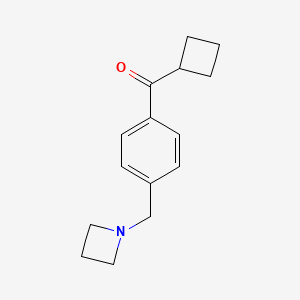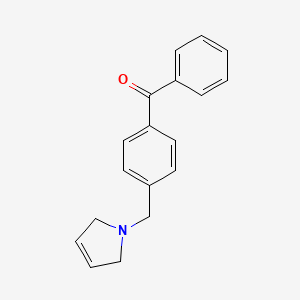
4-(3-Pyrrolinomethyl)benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-(3-Pyrrolinomethyl)benzophenone consists of a benzophenone core with a pyrrolinomethyl group attached to the 4-position . The molecular weight is 263.3 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 4-(3-Pyrrolinomethyl)benzophenone are not available, benzophenone and its derivatives have been studied extensively. For instance, benzophenone has been used as a model system for understanding the photophysics and photochemistry of organic chromophores .Applications De Recherche Scientifique
Material Science
Researchers are investigating the use of 4-(3-Pyrrolinomethyl)benzophenone in material science, particularly in the development of light-responsive materials. These materials have the potential to change properties in response to light, which could be useful in creating smart windows or sensors .
Chemical Synthesis
As a reagent, 4-(3-Pyrrolinomethyl)benzophenone is employed in chemical synthesis to introduce the pyrrolinomethyl group into other molecules. This group can impart unique chemical and physical properties to the resulting compounds .
Mécanisme D'action
Target of Action
The primary targets of 4-(3-Pyrrolinomethyl)benzophenone are key genes involved in tumor pathways. These include AKT1 , ALB , CASP3 , ESR1 , GAPDH , HSP90AA1 , and STAT3 . These genes play crucial roles in cell proliferation, apoptosis, and other cellular processes, making them important targets for antitumor activity.
Mode of Action
4-(3-Pyrrolinomethyl)benzophenone interacts with its targets by binding to these key genes, thereby inhibiting their function. This interaction results in the disruption of tumor pathways, leading to the inhibition of tumor cell proliferation .
Biochemical Pathways
The compound affects multiple tumor pathways. Network pharmacology and molecular docking analyses have identified 21 tumor pathways affected by 4-(3-Pyrrolinomethyl)benzophenone . The disruption of these pathways leads to downstream effects such as the inhibition of tumor growth and proliferation.
Result of Action
The compound exhibits strong antitumor activity. It has shown very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC 50 values of 0.48, 0.82, 0.26, and 0.99 μM, respectively . This suggests that the compound is effective at inhibiting the growth of these tumor cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Pyrrolinomethyl)benzophenone. For instance, it has been used as a UV filter in sunscreen and other personal care products, which can have an impact on aquatic organisms and the environment
Propriétés
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h1-11H,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAAMXSOYPAMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643010 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(phenyl)methanone | |
CAS RN |
898763-69-4 |
Source


|
| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


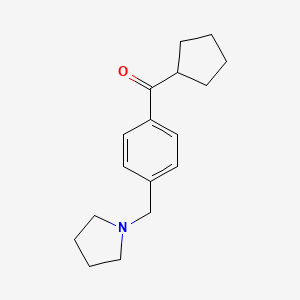
![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)
